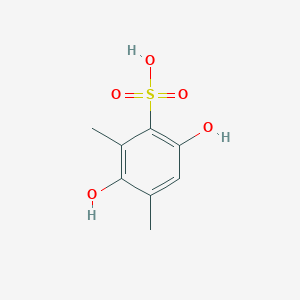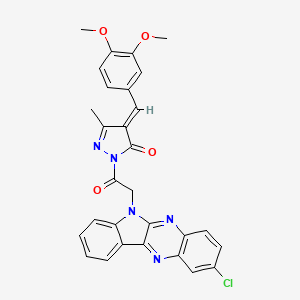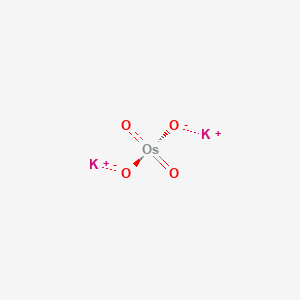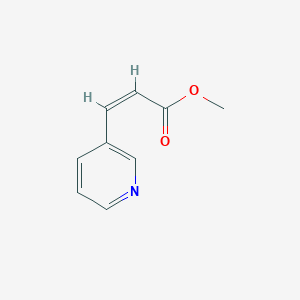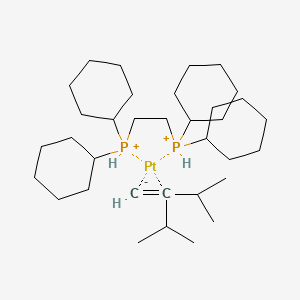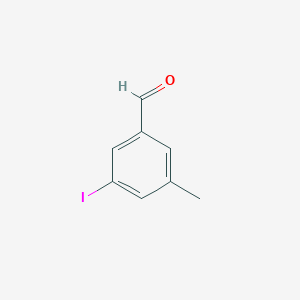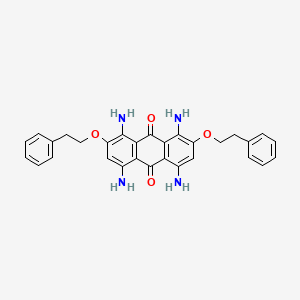
1,4,5,8-Tetraamino-2,7-bis(2-phenylethoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its four amino groups and two phenethoxy groups attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of anthraquinone followed by reduction to introduce amino groups. The phenethoxy groups are then introduced through etherification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer properties, as anthraquinone derivatives are known to interact with DNA.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with nucleic acids, potentially leading to DNA intercalation. This interaction can disrupt DNA replication and transcription, making it a candidate for anticancer research. Additionally, the phenethoxy groups may enhance the compound’s solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar structure but lacks the phenethoxy groups, making it less soluble.
1,4,5,8-Tetraamino-2,7-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of phenethoxy groups, affecting its reactivity and applications.
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione: Similar structure with p-tolyloxy groups, used in different industrial applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-diphenethoxyanthracene-9,10-dione is unique due to its combination of amino and phenethoxy groups, which confer distinct chemical properties such as enhanced solubility and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
88601-76-7 |
|---|---|
Formule moléculaire |
C30H28N4O4 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-bis(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O4/c31-19-15-21(37-13-11-17-7-3-1-4-8-17)27(33)25-23(19)29(35)24-20(32)16-22(28(34)26(24)30(25)36)38-14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2 |
Clé InChI |
SXIOHSNECIFXNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCCC5=CC=CC=C5)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


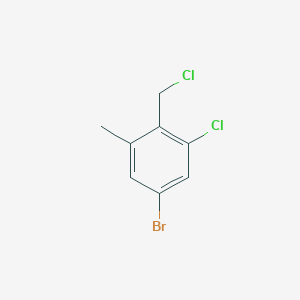
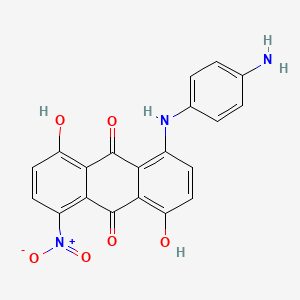
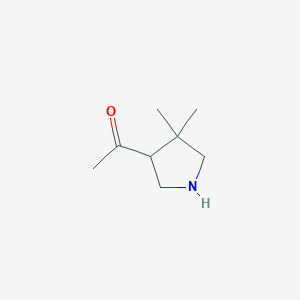
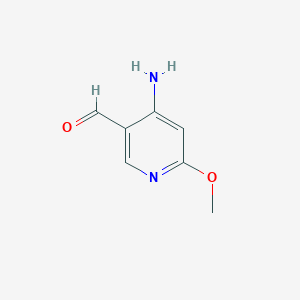
![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)

